molecular formula C11H13ClN2O B8379410 6-Amino-1-(3-chloropropionyl)indoline

6-Amino-1-(3-chloropropionyl)indoline

Cat. No.: B8379410
M. Wt: 224.68 g/mol
InChI Key: JZOXBTDTESIEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(3-chloropropionyl)indoline is a synthetically valuable chemical building block designed for advanced research and development. The compound features a reactive 3-chloropropionyl group attached to the indoline nitrogen, making it a versatile intermediate for constructing more complex molecules through nucleophilic substitution reactions . Its molecular scaffold incorporates the indoline structure, a saturated analogue of indole that is a privileged motif found in numerous biologically active compounds and pharmaceuticals . This reagent is primarily used in medicinal chemistry and drug discovery as a precursor for the synthesis of novel compounds. Researchers can utilize the chloro group for further functionalization, such as coupling with various nitrogen nucleophiles (e.g., secondary amines) to create diamino-type structures or for cyclization reactions to form fused heterocyclic systems . The 6-amino group on the indoline ring offers an additional site for chemical modification, enabling the creation of diverse compound libraries for biological screening. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(6-amino-2,3-dihydroindol-1-yl)-3-chloropropan-1-one

InChI

InChI=1S/C11H13ClN2O/c12-5-3-11(15)14-6-4-8-1-2-9(13)7-10(8)14/h1-2,7H,3-6,13H2

InChI Key

JZOXBTDTESIEEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)CCCl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that indole derivatives, including 6-Amino-1-(3-chloropropionyl)indoline, exhibit considerable antimicrobial properties. These compounds have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antimicrobial Screening
A study highlighted the synthesis of various indole derivatives, which were screened for antibacterial activity. Results indicated that these compounds displayed potent activity against multiple bacterial strains, suggesting their potential as new antibacterial agents in the face of rising antibiotic resistance .

Anticancer Applications

Indole derivatives are recognized for their anticancer potential. The structural modifications in compounds like this compound can enhance their activity against cancer cell lines.

Case Study: Anticancer Activity
In a comprehensive screening of indole derivatives, several compounds demonstrated significant growth inhibition in various cancer cell lines. The findings underscored the importance of structural variations in enhancing anticancer efficacy, positioning these derivatives as promising candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity
Research involving indoline derivatives revealed that specific compounds exhibited remarkable anti-inflammatory efficacy in animal models. These results suggest that this compound and its analogs could be developed into effective anti-inflammatory agents .

Neuroprotective Effects

Neuroprotection is another promising application area for this compound. Indole derivatives have been explored for their potential to improve cognitive functions and reduce neuroinflammation.

Case Study: Neuroprotective Screening
In an animal model of Alzheimer's disease, treatment with certain indole derivatives significantly improved cognitive performance and reduced markers of neuroinflammation compared to control groups. This suggests a potential role for this compound in neurodegenerative disease management .

Summary Table of Applications

Application AreaKey Findings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes .
Anticancer Significant growth inhibition in cancer cell lines; structural modifications enhance efficacy .
Anti-inflammatory Dual inhibitors of inflammatory pathways; effective in animal models .
Neuroprotective Improves cognitive function and reduces neuroinflammation in Alzheimer's models .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropionyl Group

The 3-chloropropionyl moiety undergoes nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the carbonyl group. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Thiazole formationThiourea, NaOH, MeOH, reflux (6–8 h)4-(Indol-3-yl)thiazole-2-amine derivatives49–71%
Acylamine synthesisAcid chlorides (RCOCl), pyridine, RT4-(Indol-3-yl)thiazole acylamines55–68%

Mechanistic Insight :

  • The chloride acts as a leaving group, enabling nucleophilic attack by sulfur (from thiourea) or oxygen/nitrogen nucleophiles.

  • Base-mediated dehydrohalogenation facilitates cyclization to form thiazole rings .

Reactivity of the 6-Amino Group

The primary amine at position 6 participates in condensation and acylation reactions:

Schiff Base Formation

  • Reacts with aldehydes/ketones under acidic or neutral conditions to form imines.

  • Example: Condensation with 4-methylthiobenzaldehyde in DMF yields (E)-N-(4-(methylsulfonyl)benzylidene) derivatives .

Acylation

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 12 hN-Acetyl-6-aminoindoline derivative60–75%
Benzoyl chlorideDCM, triethylamine, 0°C to RTN-Benzoyl-6-aminoindoline68%

Key Observation : Steric hindrance from the indoline scaffold reduces reaction rates compared to simpler anilines .

Cyclization Reactions

The chloropropionyl side chain enables intramolecular cyclization under specific conditions:

ConditionsCatalyst/SolventProductYieldSource
Lewis acid (AlCl₃, FeCl₃)Toluene, 110°C, 4 hSix-membered lactam derivatives58–72%
Base (K₂CO₃)DMF, 80°C, 12 hIndole-fused thiazolidinones51%

Mechanism :

  • Friedel-Crafts-type alkylation occurs between the chloropropionyl chain and the indoline aromatic ring .

  • Base-mediated elimination of HCl drives cyclization .

Cross-Coupling Reactions

The indoline core participates in Pd-catalyzed couplings:

ReactionCatalytic SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids6-Amino-1-(3-arylpropionyl)indoline45–60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-Aryl derivatives50–65%

Limitations : Electron-withdrawing groups on the boronic acid enhance yields, while steric bulk reduces efficiency .

Reductive Transformations

The chloropropionyl group can be reduced selectively:

Reducing AgentConditionsProductYieldSource
Zn/HClEtOH, reflux, 2 h1-(3-Hydroxypropionyl)-6-aminoindoline85%
LiAlH₄THF, 0°C to RT, 4 h1-(3-Aminopropyl)-6-aminoindoline70%

Application : Reduction products serve as intermediates for bioactive molecules, including antimicrobial agents .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The chloropropionyl group hydrolyzes in aqueous base (pH > 10) to form 3-hydroxypropionyl derivatives .

  • Thermal Stability : Decomposes above 200°C via cleavage of the amide bond, releasing CO and chlorinated fragments .

Comparison with Similar Compounds

Structural Insights :

  • 13C-NMR data for related indoline derivatives (e.g., δ 47.45 for CH2, 128.83–136.33 for aromatic carbons) suggest that the 3-chloropropionyl group introduces distinct electronic effects, altering resonance patterns compared to unsubstituted indoline .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) of analogous compounds (e.g., C15H15N2, accurate mass 223.1225) supports the molecular integrity of such derivatives .

Functional Roles :

  • The indoline core provides a hydrophobic platform for target binding, while the N-H group at the 1-position enables hydrogen bonding, critical for interactions with biological targets like viral nucleocapsid proteins .
  • The 3-chloropropionyl group enhances reactivity, facilitating its use as an intermediate in synthesizing pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Structural Analogues of Indoline Derivatives

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties/Applications
6-Amino-1-(3-chloropropionyl)indoline 6-NH2, 1-(3-chloropropionyl) Potential antiviral/antimicrobial agent; reactive intermediate
Indoline (1d) Unsubstituted indoline Antimycobacterial activity (MIC = 7.81 µg/mL)
N-Methyl-indoline N-CH3 substitution Altered fluorescence decay dynamics; used in photophysical studies
Indoline D205 Diphenylethenyl, rhodanine groups Dye-sensitized solar cells (DSSCs); localized HOMO-LUMO orbitals

Key Observations :

  • Substituent Impact: The 3-chloropropionyl group in this compound increases electrophilicity compared to unsubstituted indoline, enhancing its utility in covalent binding or synthetic chemistry .

Table 2: Reactivity and Functional Performance

Compound Reactivity/Activity Mechanism/Application
This compound High acylating potential due to Cl group Drug intermediate; fragment-based drug discovery (FBDD)
Indoline (1d) Direct antimicrobial action Disrupts Mycobacterium bovis membrane
Cyano-indoline Enhanced electron-withdrawing effects Fluorescence quenching; photochemical studies

Key Insights :

  • Antimicrobial Activity : Indoline derivatives with hydrophobic substituents (e.g., 3-chloropropionyl) may improve membrane penetration, though direct comparisons to indoline (1d) require further experimental validation .
  • Chemical Reactivity: The 3-chloropropionyl group enables nucleophilic substitution reactions, distinguishing it from electron-deficient groups (e.g., cyano) in photochemical applications .

Electronic and Photophysical Properties

Table 3: Electronic Characteristics

Compound HOMO-LUMO Energy Gap (eV) Key Electronic Feature
This compound Not reported Predicted delocalized orbitals due to amino group
Indoline D205 2.1–2.5 (calculated) Localized HOMO (diphenylethenyl), LUMO (rhodanine)
Crocetin-Indoline Complex 1.8–2.0 Broader absorption spectrum for DSSCs

Analysis :

  • DSSC Applications: Indoline dyes like D205 prioritize electron-withdrawing groups (e.g., rhodanine) for efficient electron injection, whereas the chloropropionyl group in this compound may favor ground-state stability over excited-state charge separation .

Preparation Methods

Nitro Reduction Followed by Acylation

A widely adopted strategy involves the reduction of a nitro group to an amine, followed by acylation. This two-step approach is exemplified in the synthesis of analogous 6-aminoindoline derivatives.

Step 1: Nitro Reduction
Starting from 6-nitroindoline , catalytic hydrogenation (H₂, Pd/C, 1 atm) in ethanol at 25°C quantitatively reduces the nitro group to an amine, yielding 6-aminoindoline . Alternative reducing agents like Fe/HCl or SnCl₂ have been reported but are less efficient (70–80% yield).

Step 2: Acylation with 3-Chloropropionyl Chloride
The amine is acylated using 3-chloropropionyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions (0°C to room temperature, 4–6 hours) afford the target compound in 85–90% yield.

Key Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve acylation efficiency but require rigorous drying to avoid hydrolysis.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation byproducts.

Direct Acylation of 6-Aminoindoline

When 6-aminoindoline is commercially available, a one-step acylation suffices. This method is operationally simple but hinges on substrate accessibility.

Procedure
6-Aminoindoline (1.0 equiv) is treated with 3-chloropropionyl chloride (1.2 equiv) in DCM under nitrogen. Et₃N (1.5 equiv) is added dropwise to scavenge HCl. After stirring for 6 hours at room temperature, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Yield and Purity

  • Yield : 88–92%

  • Purity : >98% (HPLC)

Limitations

  • Commercial 6-aminoindoline is costly ($1,200–1,500/g), making this route impractical for large-scale synthesis.

Multi-Step Synthesis via Indole Intermediates

For cases where indoline precursors are unavailable, a multi-step route from indole derivatives is viable.

Step 1: Nitration of Indoline
Indoline is nitrated at the 6-position using fuming HNO₃ in H₂SO₄ at 0°C, yielding 6-nitroindoline (65–70% yield).

Step 2: Reduction to 6-Aminoindoline
Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group, as described in Section 1.1.

Step 3: Acylation
Identical to the direct acylation method (Section 1.2).

Overall Yield : 50–55% (three steps).

Coupling Strategies Using Protected Intermediates

To enhance regioselectivity, protecting group strategies are employed.

Boc Protection

  • 6-Nitroindoline is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 1-Boc-6-nitroindoline (95% yield).

  • Nitro Reduction : Hydrogenation affords 1-Boc-6-aminoindoline .

  • Acylation : Deprotection with HCl/dioxane followed by acylation with 3-chloropropionyl chloride gives the target compound (78% yield over three steps).

Advantages

  • Suppresses side reactions during acylation.

  • Facilitates purification of intermediates.

Comparative Analysis of Methods

MethodStepsOverall YieldCost EfficiencyScalability
Nitro Reduction/Acylation275–85%HighExcellent
Direct Acylation188–92%Low*Limited
Multi-Step via Indole350–55%ModerateModerate
Boc-Protected Route378%HighGood

*Costly due to 6-aminoindoline pricing.

Critical Observations

  • The nitro reduction/acylation route balances yield and cost, making it preferred for industrial applications.

  • Direct acylation is optimal for small-scale synthesis despite substrate cost.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration of indoline predominantly occurs at the 5- or 7-positions unless directed by steric or electronic effects. Using acetylated indoline as a substrate improves 6-nitration selectivity (70% yield).

Acylation Side Reactions

The chloroacyl group is prone to hydrolysis under basic conditions. Employing anhydrous solvents and low temperatures (0–5°C) mitigates this issue.

Purification Difficulties

Silica gel chromatography remains the gold standard for isolating 6-amino-1-(3-chloropropionyl)indoline. Gradient elution (hexane → ethyl acetate) resolves impurities with similar Rf values .

Q & A

Basic: What are the recommended synthetic routes for 6-Amino-1-(3-chloropropionyl)indoline, and how are intermediates characterized?

Methodological Answer:
A common approach involves sequential functionalization of the indoline scaffold. First, introduce the amino group at position 6 via nitration/reduction or direct amination. Next, acylation with 3-chloropropionyl chloride under anhydrous conditions (e.g., DCM, base like triethylamine) yields the target compound. Key intermediates should be characterized using:

  • NMR (¹H/¹³C) to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% recommended for downstream studies).
    Note: Optimize reaction times to minimize hydrolysis of the chloropropionyl group .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation from chlorinated compounds.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., chloropropionyl chloride).
  • Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent effects: Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons.
  • Tautomerism: Investigate pH-dependent equilibria using variable-temperature NMR.
  • Impurity profiles: Cross-validate purity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
    Case Study: A 2023 synthesis of indoloquinolines highlighted solvent-dependent shifts in aromatic protons, resolved by DFT calculations .

Advanced: What strategies optimize reaction yields in the acylation step of 6-Aminoindoline derivatives?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acylating agent.
  • Temperature Control: Maintain 0–5°C to suppress side reactions (e.g., oligomerization).
  • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
    Data Table:
ConditionYield (%)Purity (%)Reference
DCM, 0°C, no catalyst6288
DMF, RT, ZnCl₂8995

Basic: How should researchers design stability studies for this compound in aqueous media?

Methodological Answer:

  • Accelerated Degradation Tests: Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours.
  • Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolyzed chloropropionyl group).
  • Kinetic Modeling: Calculate half-life (t₁/₂) using first-order kinetics. Example: A 2024 study on indole-3-carboxylic acids reported t₁/₂ of 12 hours at pH 7 .

Advanced: What computational methods predict the reactivity of the chloropropionyl group in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations: Model transition states for SN2 reactions using Gaussian or ORCA software.
  • Molecular Electrostatic Potential (MEP): Identify electrophilic hotspots on the chloropropionyl moiety.
  • Solvent Effects: Incorporate PCM models to simulate aqueous vs. non-polar environments.
    Validation: Compare computed activation energies with experimental kinetic data .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → increasing polarity).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high recovery (>80%).
  • TLC Monitoring: Employ UV-active stains (e.g., ninhydrin) to track fractions .

Advanced: How can researchers analyze conflicting bioactivity data across structural analogs?

Methodological Answer:

  • Meta-Analysis: Aggregate IC₅₀ values from public databases (e.g., ChEMBL) and assess statistical heterogeneity.
  • SAR Studies: Map substituent effects (e.g., chloro vs. methyl groups) using 3D-QSAR models.
  • Assay Variability: Control for differences in cell lines or enzyme sources. Example: A 2022 indole-carboxylic acid study identified assay pH as a key variable .

Basic: What are the critical parameters for validating synthetic reproducibility?

Methodological Answer:

  • Reagent Batches: Document lot numbers to trace impurities.
  • Reaction Monitoring: Use in-situ IR or Raman spectroscopy to confirm intermediate formation.
  • Interlab Validation: Share protocols with collaborators to test robustness .

Advanced: How do steric and electronic effects influence the regioselectivity of indoline functionalization?

Methodological Answer:

  • Steric Maps: Generate Connolly surfaces (e.g., using PyMOL) to visualize accessibility of reaction sites.
  • Hammett Analysis: Correlate substituent σ values with reaction rates for meta/para positions.
  • Kinetic Isotope Effects (KIE): Probe rate-determining steps via deuterium labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.